molecular formula C19H19ClN4O B12341737 (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride

Cat. No.: B12341737
M. Wt: 354.8 g/mol
InChI Key: ZYQCYDFHFOTMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride is a complex organic compound that features a unique structure combining an aminophenyl group with an imidazo4,5-dbenzazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenyl ketone with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the reagents used .

Scientific Research Applications

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    (4-aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.

    (4-aminophenyl)methanol: Simpler structure with similar functional groups.

    (4-aminophenyl)phenylmethanone: Similar in structure but lacks the imidazobenzazepine core

Uniqueness

The uniqueness of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride

InChI

InChI=1S/C19H18N4O.ClH/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12;/h2-9H,10-11,20H2,1H3,(H,21,22);1H

InChI Key

ZYQCYDFHFOTMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.